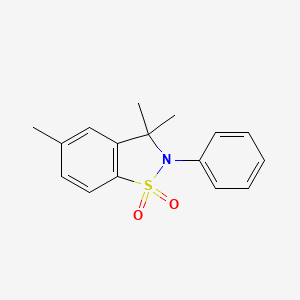![molecular formula C10H15BrO B14645171 Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- CAS No. 55057-87-9](/img/structure/B14645171.png)
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite . The reaction typically occurs under mild conditions and yields high purity camphor.
Industrial Production Methods
Industrially, camphor is produced from the distillation of camphor tree (Cinnamomum camphora) leaves, bark, and wood. The crude camphor oil is then purified through sublimation to obtain pure camphor crystals .
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo nucleophilic substitution reactions, such as the formation of camphor oxime when reacted with hydroxylamine.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine for oxime formation.
Major Products
Camphoric Acid: From oxidation.
Borneol/Isoborneol: From reduction.
Camphor Oxime: From nucleophilic substitution.
科学的研究の応用
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying stereochemistry.
Medicine: Utilized in topical formulations for its anti-inflammatory and analgesic properties.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in celluloid
作用機序
The mechanism of action of Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- involves its interaction with various molecular targets. In biological systems, it acts on sensory neurons to produce a cooling sensation, which is why it is used in topical analgesics. It also exhibits antimicrobial properties by disrupting microbial cell membranes .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-:
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R)-: A derivative of camphor used in various chemical applications
Uniqueness
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its distinct odor and cooling effect also set it apart from other similar compounds .
特性
CAS番号 |
55057-87-9 |
|---|---|
分子式 |
C10H15BrO |
分子量 |
231.13 g/mol |
IUPAC名 |
(1R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6?,7?,10-/m0/s1 |
InChIキー |
NJQADTYRAYFBJN-QIMWKCOFSA-N |
異性体SMILES |
C[C@@]12CCC(C1(C)C)C(C2=O)Br |
正規SMILES |
CC1(C2CCC1(C(=O)C2Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)







![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
